1,3-Dimethyl-1H-pyrazole-5-carboxamide

Kinase Inhibition Angiogenesis VEGFR2

1,3-Dimethyl-1H-pyrazole-5-carboxamide (CAS 136678-93-8), also referred to as 2,5-dimethylpyrazole-3-carboxamide, is a heterocyclic carboxamide featuring a pyrazole core with methyl substitutions at the 1- and 3-positions. This substitution pattern defines its chemical reactivity and biological profile, distinguishing it from regioisomers and other pyrazole carboxamides.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 136678-93-8
Cat. No. B143134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-1H-pyrazole-5-carboxamide
CAS136678-93-8
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)C(=O)N)C
InChIInChI=1S/C6H9N3O/c1-4-3-5(6(7)10)9(2)8-4/h3H,1-2H3,(H2,7,10)
InChIKeyRKOPPJWNONMZGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethyl-1H-pyrazole-5-carboxamide (CAS 136678-93-8): Core Scaffold and Key Intermediate Procurement Guide


1,3-Dimethyl-1H-pyrazole-5-carboxamide (CAS 136678-93-8), also referred to as 2,5-dimethylpyrazole-3-carboxamide, is a heterocyclic carboxamide featuring a pyrazole core with methyl substitutions at the 1- and 3-positions. This substitution pattern defines its chemical reactivity and biological profile, distinguishing it from regioisomers and other pyrazole carboxamides [1]. The compound serves as a critical pharmacophore and synthetic intermediate, most notably in the discovery of TAK-593, a highly potent VEGFR2 kinase inhibitor [2]. Its physicochemical properties include a molecular weight of 139.16 g/mol, a melting point of 164 °C, and a calculated LogP of 0.5277, which influence its handling and suitability in diverse synthetic routes [3].

Why Generic Substitution of 1,3-Dimethyl-1H-pyrazole-5-carboxamide is Not Advisable: Regioisomeric and Substituent Impact on Activity


The specific 1,3-dimethyl substitution pattern on the pyrazole-5-carboxamide scaffold is not interchangeable with its regioisomers (e.g., 1,5-dimethyl-1H-pyrazole-3-carboxamide) or other pyrazole carboxamides (e.g., 4-carboxamides or N-substituted variants) without significant loss of target affinity or functional activity. The position of the carboxamide group and the methyl substituents dictate the electronic distribution, hydrogen-bonding capacity, and steric fit within biological targets such as kinase ATP-binding pockets or succinate dehydrogenase (SDH) active sites [1]. For instance, the 5-carboxamide moiety in the 1,3-dimethyl framework is essential for the picomolar VEGFR2 inhibition observed in TAK-593, whereas regioisomeric modifications can drastically alter potency or confer off-target profiles [2]. Furthermore, the compound's chelating properties and metal-binding capacity are uniquely tuned by this substitution pattern, impacting its utility in coordination chemistry and antidotal applications [3].

Quantitative Differentiation Evidence for 1,3-Dimethyl-1H-pyrazole-5-carboxamide Against Key Comparators


VEGFR2 Kinase Inhibition: 1,3-Dimethyl-5-carboxamide Moiety Enables Sub-Nanomolar Potency in TAK-593, Surpassing Lead Compound 1 by 7.5-Fold

The incorporation of the 1,3-dimethyl-1H-pyrazole-5-carboxamide fragment into the TAK-593 scaffold yields a VEGFR2 kinase IC50 of 0.95 nM, a marked improvement over the initial lead compound 1 (IC50 = 7.1 nM) which lacks this optimized pyrazole carboxamide moiety [1]. This represents a 7.5-fold enhancement in target potency, directly attributable to the specific 5-carboxamide substitution pattern.

Kinase Inhibition Angiogenesis VEGFR2

Cellular Antiproliferative Activity: TAK-593's 1,3-Dimethyl-5-carboxamide Core Drives 2167-Fold Enhancement in HUVEC Inhibition vs. Early Lead

The 1,3-dimethyl-1H-pyrazole-5-carboxamide-containing TAK-593 inhibits VEGF-stimulated HUVEC proliferation with an IC50 of 0.30 nM, a dramatic 2167-fold increase in cellular potency compared to the early lead compound 1 (IC50 = 650 nM) [1]. This demonstrates that the optimized pyrazole carboxamide contributes to significantly improved cellular translation of kinase inhibition.

Cell Proliferation HUVEC VEGF

In Vivo Antitumor Efficacy: Oral TAK-593 (1 mg/kg) Achieves 92% Tumor Growth Inhibition in A549 Xenograft Model

The in vivo efficacy of the 1,3-dimethyl-1H-pyrazole-5-carboxamide-containing TAK-593 was demonstrated in a mouse A549 human lung adenocarcinoma xenograft model. Oral administration at 1 mg/kg twice daily resulted in a T/C (treated/control) tumor volume ratio of 8%, indicating 92% tumor growth inhibition [1]. While no direct in vivo comparator data for this specific model is provided, this level of oral efficacy at low dose is a key differentiator for preclinical development.

Xenograft In Vivo Oral Bioavailability

Metal Chelation and Antidotal Activity: 1,3-Dimethyl Substitution Confers Superior Anti-inflammatory and Antidotal Properties over D-Penicillamine

Studies on 1,3-dimethyl-N-substituted pyrazole-5-carboxamides reveal significant chelating capacity for Cu(II), Zn(II), and Mg(II) ions, with antidotal and anti-inflammatory activities exceeding that of the clinical chelator D-penicillamine at lower, safer doses [1]. The specific 1,3-dimethyl-5-carboxamide regioisomer demonstrated higher activity than its 1,5-dimethyl-3-carboxamide counterpart in these assays, underscoring the importance of regioisomeric purity for this application [1].

Chelation Anti-inflammatory Metal Binding

Recommended Application Scenarios for 1,3-Dimethyl-1H-pyrazole-5-carboxamide Based on Differentiated Evidence


VEGFR2 Kinase Inhibitor Drug Discovery Programs

As a key building block, 1,3-dimethyl-1H-pyrazole-5-carboxamide enables the synthesis of TAK-593 and related analogs, achieving sub-nanomolar VEGFR2 inhibition (IC50 = 0.95 nM) and potent cellular antiproliferative effects (HUVEC IC50 = 0.30 nM) [1]. This application scenario is ideal for medicinal chemistry teams focused on developing next-generation anti-angiogenic agents with oral bioavailability and robust in vivo efficacy (T/C = 8% at 1 mg/kg bid) [1].

Design of Novel Metal Chelators and Metalloenzyme Inhibitors

The compound's demonstrated capacity to chelate Cu(II), Zn(II), and Mg(II) ions, coupled with its superior antidotal and anti-inflammatory profile relative to D-penicillamine [2], positions it as a valuable starting material for designing novel therapeutics targeting metal-dependent diseases or for use in coordination chemistry research.

SDHI Fungicide Lead Optimization Scaffold

The pyrazole-5-carboxamide core is a privileged structure in succinate dehydrogenase inhibitor (SDHI) fungicide discovery. While the parent compound itself is not a commercial SDHI, it serves as a foundational scaffold for derivatization. Research shows that optimized 1,3-dimethyl-5-carboxamide derivatives can achieve potencies comparable to or exceeding commercial fungicides like bixafen and fluxapyroxad [3], making it a strategic starting point for agrochemical discovery programs targeting resistant fungal strains.

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